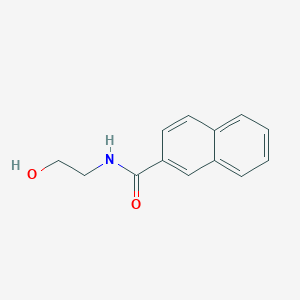

N-(2-Hydroxyethyl)naphthalene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-Hydroxyethyl)naphthalene-2-carboxamide, also known as HENA, is a synthetic organic compound that belongs to the class of naphthalene carboxamides. HENA has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.

Mecanismo De Acción

The mechanism of action of N-(2-Hydroxyethyl)naphthalene-2-carboxamide is not fully understood, but it is believed to involve the formation of hydrogen bonds with metal ions or proteins. N-(2-Hydroxyethyl)naphthalene-2-carboxamide has been shown to selectively bind to certain metal ions, such as copper and zinc, and to modulate the activity of metalloenzymes. It has also been shown to interact with proteins, such as the heat shock protein Hsp90, and to modulate their activity.

Efectos Bioquímicos Y Fisiológicos

N-(2-Hydroxyethyl)naphthalene-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of metalloenzymes, such as carbonic anhydrase and superoxide dismutase, and to protect cells from oxidative stress. N-(2-Hydroxyethyl)naphthalene-2-carboxamide has also been shown to modulate the activity of protein kinases, such as Akt and ERK, and to inhibit the proliferation of cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(2-Hydroxyethyl)naphthalene-2-carboxamide has several advantages for lab experiments, including its high purity and stability, its fluorescent properties, and its ability to selectively bind to metal ions and proteins. However, N-(2-Hydroxyethyl)naphthalene-2-carboxamide also has some limitations, including its relatively high cost, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.

Direcciones Futuras

There are several future directions for the study of N-(2-Hydroxyethyl)naphthalene-2-carboxamide. One potential direction is the development of new synthetic methods for N-(2-Hydroxyethyl)naphthalene-2-carboxamide that are more efficient and cost-effective. Another direction is the exploration of new applications for N-(2-Hydroxyethyl)naphthalene-2-carboxamide, such as in the development of new metalloenzyme inhibitors or protein-protein interaction modulators. Additionally, the study of the toxicity and pharmacokinetics of N-(2-Hydroxyethyl)naphthalene-2-carboxamide could lead to the development of new therapeutic agents for the treatment of diseases such as cancer and neurodegenerative disorders.

Conclusion

In conclusion, N-(2-Hydroxyethyl)naphthalene-2-carboxamide is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. Its unique properties, such as its ability to selectively bind to metal ions and proteins, make it a valuable tool for the study of biochemistry and physiology. Further research on N-(2-Hydroxyethyl)naphthalene-2-carboxamide could lead to the development of new therapeutic agents and the advancement of our understanding of biological processes.

Aplicaciones Científicas De Investigación

N-(2-Hydroxyethyl)naphthalene-2-carboxamide has been extensively used in scientific research, particularly in the field of biochemistry and physiology. It has been shown to have a wide range of applications, including as a fluorescent probe for the detection of metal ions, as a ligand for the preparation of metal complexes, and as a modulator of protein-protein interactions.

Propiedades

Número CAS |

78139-77-2 |

|---|---|

Nombre del producto |

N-(2-Hydroxyethyl)naphthalene-2-carboxamide |

Fórmula molecular |

C13H13NO2 |

Peso molecular |

215.25 g/mol |

Nombre IUPAC |

N-(2-hydroxyethyl)naphthalene-2-carboxamide |

InChI |

InChI=1S/C13H13NO2/c15-8-7-14-13(16)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,15H,7-8H2,(H,14,16) |

Clave InChI |

NVTMNQAPQCERQB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NCCO |

SMILES canónico |

C1=CC=C2C=C(C=CC2=C1)C(=O)NCCO |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid](/img/structure/B183679.png)

![N-[(5-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183680.png)

![3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B183682.png)

![7-Chloro-6-nitrothieno[3,2-b]pyridine](/img/structure/B183685.png)

![3-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B183689.png)

![3-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B183690.png)

![{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid](/img/structure/B183694.png)